6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
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Overview
Description
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a phenyl group at the 3 position, and a thione group at the 2 position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the condensation of an aromatic amine, a phenol, and formaldehyde to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Bromination: The benzoxazine ring is then brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Thionation: The final step involves the introduction of the thione group at the 2 position. This can be achieved by reacting the brominated benzoxazine with a sulfur-containing reagent such as thiourea or Lawesson’s reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, catalysts such as iron(III) bromide.
Thionation: Thiourea, Lawesson’s reagent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure and reactivity.
Materials Science: The compound is used in the development of high-performance polymers and resins, particularly in the production of polybenzoxazines, which are known for their thermal stability and mechanical strength.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including adhesives, coatings, and composites.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Lacks the bromine and thione groups, resulting in different chemical properties and applications.
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzothiazine:
3,4-Dihydro-2H-1,3-benzothiazine-2-thione: Similar structure but lacks the bromine atoms, affecting its chemical behavior and applications.
Uniqueness
6,8-Dibromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both bromine and thione groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
647849-51-2 |
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Molecular Formula |
C14H9Br2NOS |
Molecular Weight |
399.1 g/mol |
IUPAC Name |
6,8-dibromo-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9Br2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2 |
InChI Key |
UJQVNMFPKWMSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)OC(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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